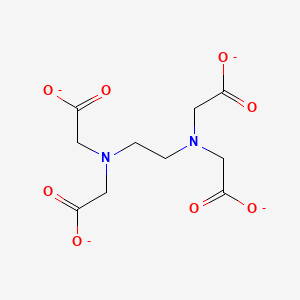
Ethylenediaminetetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetate, commonly known as ethylenediaminetetraacetic acid, is an aminopolycarboxylic acid with the chemical formula C₁₀H₁₆N₂O₈. This compound is widely recognized for its ability to bind to metal ions, forming stable water-soluble complexes. It is extensively used in various industries, including pharmaceuticals, agriculture, and water treatment, due to its chelating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetate is synthesized through the reaction of ethylenediamine with formaldehyde and sodium cyanide. The reaction proceeds as follows: [ \text{H₂NCH₂CH₂NH₂} + 4 \text{CH₂O} + 4 \text{NaCN} + 4 \text{H₂O} \rightarrow (\text{NaO₂CCH₂})₂\text{NCH₂CH₂N(CH₂CO₂Na)₂} + 4 \text{NH₃} ] The intermediate product is then acidified to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylenediamine with chloroacetic acid. The process involves the following steps:
- Ethylenediamine is reacted with chloroacetic acid in an aqueous medium.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water softening and metal ion sequestration .
Common Reagents and Conditions:
Chelation: this compound reacts with metal ions in aqueous solutions, forming stable complexes. The reaction conditions typically involve neutral to slightly alkaline pH.
Substitution: In some cases, this compound can undergo substitution reactions with other ligands, depending on the metal ion and reaction conditions.
Major Products: The major products of these reactions are metal-ethylenediaminetetraacetate complexes, which are highly stable and water-soluble. These complexes are used in various applications, including detergents, cosmetics, and pharmaceuticals .
Scientific Research Applications
Ethylenediaminetetraacetate has a wide range of scientific research applications:
Mechanism of Action
Ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex that prevents the metal ions from participating in unwanted chemical reactions. The chelation process involves the following steps:
- This compound binds to the metal ion through its carboxylate and amine groups.
- The resulting complex is stabilized by the formation of multiple bonds between the metal ion and this compound.
- The complex is then excreted from the body or used in industrial applications .
Comparison with Similar Compounds
Triethylenetetramine: Another chelating agent with similar properties but different molecular structure.
Tetraacetylethylenediamine: Used as a bleach activator in detergents.
Bis-tris propane: A buffering agent with chelating properties.
Uniqueness: Ethylenediaminetetraacetate is unique due to its high stability constants with metal ions, making it one of the most effective chelating agents available. Its ability to form stable complexes with a wide range of metal ions sets it apart from other chelating agents .
Properties
CAS No. |
150-43-6 |
|---|---|
Molecular Formula |
C10H12N2O8-4 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
InChI Key |
KCXVZYZYPLLWCC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



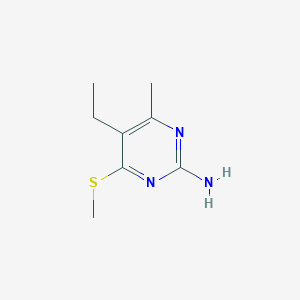
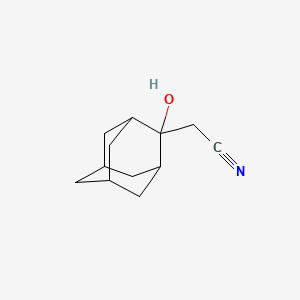
![N-Methyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8759419.png)


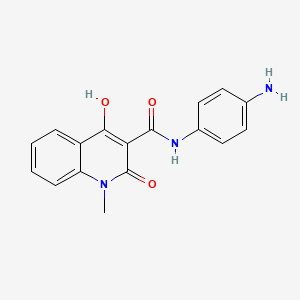
![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)
![1-(2'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8759461.png)
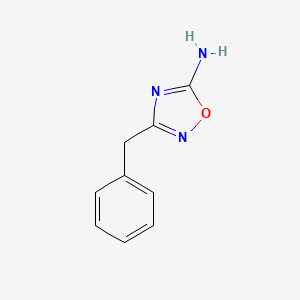
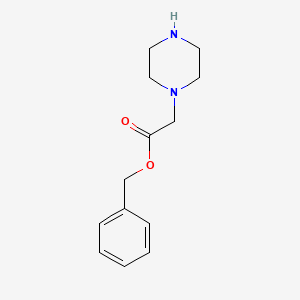

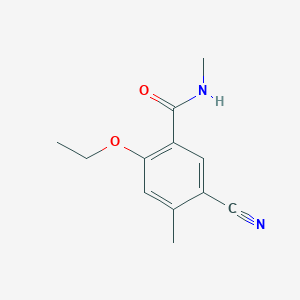
![Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B8759485.png)
